
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is an organic compound with the molecular formula C9H15N3O8 It is known for its unique chemical structure, which includes a trinitrobutanoate group attached to a dimethylpropyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate typically involves the nitration of butanoic acid derivatives followed by esterification with 2,2-dimethylpropanol. The reaction conditions often require the use of strong acids such as sulfuric acid or nitric acid to facilitate the nitration process. The esterification step may involve the use of catalysts like sulfuric acid or p-toluenesulfonic acid to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and ensuring the safety of the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives with varying degrees of oxidation.
Reduction: Amino derivatives.
Substitution: Products depend on the nucleophile used, such as hydroxylated or aminated esters.
Applications De Recherche Scientifique
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.
Industry: Utilized in the production of specialized materials and chemicals due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 2,2-Dimethylpropyl 4,4,4-trinitrobutanoate involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of these targets. The ester group may also undergo hydrolysis, releasing the active components that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dimethylpropyl 2,2,2-trinitroethanoate
- 2,2-Dimethylpropyl 3,3,3-trinitropropanoate
- 2,2-Dimethylpropyl 5,5,5-trinitropentanoate
Uniqueness
2,2-Dimethylpropyl 4,4,4-trinitrobutanoate is unique due to its specific chain length and the position of the nitro groups
Propriétés
Numéro CAS |
34001-52-0 |
|---|---|
Formule moléculaire |
C9H15N3O8 |
Poids moléculaire |
293.23 g/mol |
Nom IUPAC |
2,2-dimethylpropyl 4,4,4-trinitrobutanoate |
InChI |
InChI=1S/C9H15N3O8/c1-8(2,3)6-20-7(13)4-5-9(10(14)15,11(16)17)12(18)19/h4-6H2,1-3H3 |
Clé InChI |
IEYOGMGJULXDOB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)COC(=O)CCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

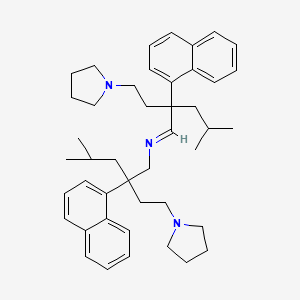

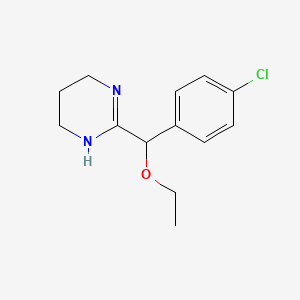
![Carbamic acid, [4-[(2-thiazolylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14691181.png)

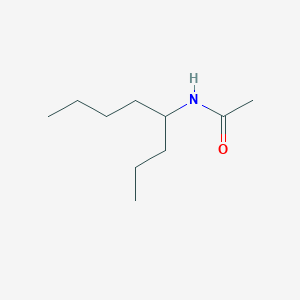

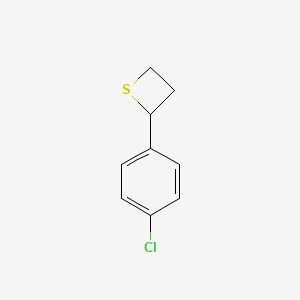

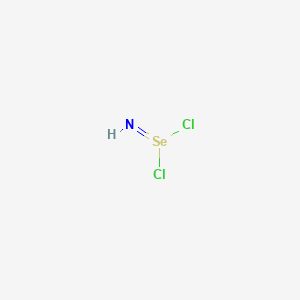
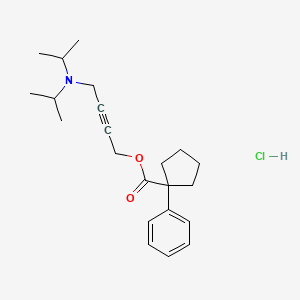
![N-[(1E)-2,2,2-Trichloroethylidene]propanamide](/img/structure/B14691254.png)
